9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate)
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Overview
Description
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) is a synthetic corticosteroid. It is an analog of betamethasone, characterized by the presence of a fluorine atom at the 9th position and a 3,3-dimethylbutyrate ester at the 21st position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.
Esterification: Formation of the 3,3-dimethylbutyrate ester at the 21st position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Precursors: Choosing high-purity steroid precursors.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to achieve desired reactions.
Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, including topical creams and ointments for skin conditions.
Mechanism of Action
The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) involves binding to glucocorticoid receptors in target cells. This binding leads to:
Transcriptional Regulation: Modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.
Inhibition of Immune Response: Reduction of immune cell activation and proliferation, leading to decreased inflammation and immune-mediated damage.
Comparison with Similar Compounds
Similar Compounds
Betamethasone: An isomer with similar anti-inflammatory properties but different esterification.
Dexamethasone: Another corticosteroid with a fluorine atom at the 9th position but different functional groups.
Prednisolone: A corticosteroid with similar anti-inflammatory effects but lacking the fluorine atom.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) is unique due to its specific esterification at the 21st position, which can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This modification can enhance its potency and duration of action compared to other corticosteroids.
Properties
CAS No. |
52668-06-1 |
---|---|
Molecular Formula |
C28H39FO6 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
InChI Key |
PQVDYPCHUGFHAR-XYWKZLDCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |
Origin of Product |
United States |
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